molecular formula C29H41ClN2O4 B191166 Emetine hydrochloride CAS No. 14198-59-5

Emetine hydrochloride

Cat. No.: B191166
CAS No.: 14198-59-5
M. Wt: 517.1 g/mol
InChI Key: HUEYSSLYFJVUIS-MRFSYGAJSA-N
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Description

Emetine hydrochloride is the hydrochloride salt of emetine, an alkaloid derived from the ipecac root. Historically, it has been used as an anti-protozoal agent and to induce vomiting. It is known for its potent emetic properties, which is how it got its name .

Mechanism of Action

Target of Action

Emetine hydrochloride primarily targets the 40S ribosomal subunit in eukaryotic cells . This subunit plays a crucial role in protein synthesis, making it a key target for emetine’s action.

Mode of Action

This compound interacts with its target by binding to the 40S ribosomal subunit and inhibiting translocation . This interaction disrupts protein synthesis within the cell, leading to various downstream effects .

Biochemical Pathways

This compound affects multiple signaling pathways. Notably, it regulates the MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades . These pathways play significant roles in cell proliferation, apoptosis, migration, and invasion . By modulating these pathways, this compound can exert potent effects on cell behavior and survival.

Pharmacokinetics

It has been observed to have along half-life and shows a preferential distribution to tissues over plasma . These properties suggest that this compound may have good bioavailability and a sustained effect on target cells .

Result of Action

The primary result of this compound’s action is the inhibition of cell growth . This is achieved through the suppression of cell proliferation and the induction of apoptosis . Additionally, this compound can block cell migration and invasion . These effects make this compound a potent anti-cancer agent, particularly against gastric cancer .

Action Environment

The action of this compound can be influenced by the density of the cells. It has been observed that the in vitro anti-HCMV activity of emetine decreases significantly in low-density cells . This suggests that the cellular environment can impact the efficacy of this compound, although the exact mechanisms behind this phenomenon are still being explored .

Biochemical Analysis

Biochemical Properties

Emetine hydrochloride inhibits protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit . This interaction blocks translocation, a crucial step in protein synthesis . This property allows this compound to be used in the study of protein degradation in cells .

Cellular Effects

This compound has demonstrated potent anti-gastric cancer activity . It restrains the growth of gastric cancer cells mainly via proliferation inhibition and apoptosis induction . This compound also has the ability to block gastric cancer cell migration and invasion . It has been found to be very sensitive to gastric cancer cell lines, with half inhibitory concentrations at the nanomolar level .

Molecular Mechanism

The molecular mechanisms of this compound involve blocking multiple signaling pathways . It has been found to inhibit Hippo/YAP and PI3K/AKT signaling cascades, which are not reported in other studies . These pathways play crucial roles in cell proliferation, survival, and differentiation.

Temporal Effects in Laboratory Settings

The anti-HCMV activity of this compound decreases significantly in low-density cells . This suggests a mechanism involving cell cycle regulation. This compound’s inhibition of HCMV depends on ribosomal processing S14 (RPS14) binding to MDM2, leading to disruption of HCMV-induced MDM2-p53 and MDM2-IE2 interactions .

Dosage Effects in Animal Models

In animal models, this compound has shown potent antiviral activity against many viruses in the low-nM range . It has been used in the past in tens to hundreds of millions of people at a dose of 60 mg daily to treat amoebiasis . Based on viral inhibition data, a likely SARS-CoV2 antiviral dose of 1/10th the amoebiasis dose has been calculated, which should dramatically reduce the risk of any side effects .

Metabolic Pathways

This compound acts through regulating multiple signaling pathways, including not only MAPKs and Wnt/β-catenin signaling axes, but also PI3K/AKT and Hippo/YAP signaling cascades that were not found in other tumor types .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its binding to the 40S ribosomal subunit . This binding allows it to inhibit translocation and thus block protein synthesis .

Subcellular Localization

This compound is localized in the cytoplasm of cells where it binds to the 40S subunit of the ribosome . This binding inhibits translocation, a crucial step in protein synthesis, and can thus be used in the study of protein degradation in cells .

Preparation Methods

Emetine hydrochloride can be prepared through several methods:

Chemical Reactions Analysis

Emetine hydrochloride undergoes various chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Emetine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Emetine hydrochloride is similar to several other compounds:

This compound is unique in its potent emetic properties and its historical use as an anti-protozoal agent. Its ability to inhibit protein synthesis makes it a valuable tool in both research and medicine.

Properties

IUPAC Name

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4.ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H/t18-,21-,24+,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEYSSLYFJVUIS-MRFSYGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424947
Record name Emetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316-42-7, 14198-59-5
Record name Emetine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emetine monohydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Emetine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Emetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Emetine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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